molecular formula C11H19ClN2O2 B022058 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride CAS No. 102570-84-3

1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride

Cat. No. B022058
M. Wt: 246.73 g/mol
InChI Key: KLEZOSQTCHPPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has been of interest to researchers due to its potential use in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood. However, it is believed that this compound acts on the dopaminergic system in the brain, specifically by modulating the release of dopamine. This may be due to the ability of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride to inhibit the reuptake of dopamine by presynaptic neurons.

Biochemical And Physiological Effects

1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is its ability to selectively modulate the release of dopamine and other neurotransmitters. This can be useful in studying the effects of various drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is the development of more selective compounds that can modulate the release of dopamine and other neurotransmitters in the brain. Another area of interest is the study of the long-term effects of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride on the brain and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2,6-dimethoxyphenethylamine with hydrazine hydrate and hydrochloric acid. The reaction results in the formation of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, which can be purified through recrystallization.

Scientific Research Applications

1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been used as a research tool in the study of neurotransmitter systems. Specifically, it has been studied for its potential to modulate the release of dopamine and other neurotransmitters in the brain. This compound has also been used in the study of drug addiction and the effects of various drugs on the brain.

properties

CAS RN

102570-84-3

Product Name

1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c1-8(13-12)7-9-10(14-2)5-4-6-11(9)15-3;/h4-6,8,13H,7,12H2,1-3H3;1H

InChI Key

KLEZOSQTCHPPAZ-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=CC=C1OC)OC)NN.Cl

Canonical SMILES

CC(CC1=C(C=CC=C1OC)OC)NN.Cl

synonyms

1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine hydrochloride

Origin of Product

United States

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